Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-
Overview
Description
Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- is an organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . It is a benzamide derivative characterized by the presence of diethylamino and phenylsulfonyl groups attached to the benzamide core. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- typically involves the condensation of N,N-diethylbenzamide with phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylbenzamide: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
N-phenylsulfonylbenzamide: Lacks the diethylamino group, affecting its solubility and reactivity.
N,N-diethyl-2-aminobenzamide: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
Uniqueness
Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- is unique due to the presence of both diethylamino and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a variety of chemical reactions and exhibit diverse biological effects .
Properties
IUPAC Name |
2-(benzenesulfonamido)-N,N-diethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)15-12-8-9-13-16(15)18-23(21,22)14-10-6-5-7-11-14/h5-13,18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPADIPRARASFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407665 | |
Record name | Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198414-90-3 | |
Record name | Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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